ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1297546-22-5 . It has a molecular weight of 184.19 . It is commonly known as EPMC.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Chemical Applications
Pyrazole derivatives, similar to "ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate", are extensively used in the synthesis of condensed pyrazoles and other heterocyclic compounds. For instance, ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles, demonstrating the role of such compounds in facilitating complex chemical transformations (Arbačiauskienė et al., 2011).
Material Science and Catalysis
In the realm of material science, pyrazole derivatives are investigated for their potential applications in catalysis and material synthesis. Their unique structural properties make them suitable candidates for creating materials with novel properties.
Pharmacological Research
While this search was limited to excluding drug use and dosage information, it's important to note that pyrazole derivatives are also a subject of extensive research in pharmacology for their potential therapeutic properties. These compounds are explored for their bioactivity, including antimicrobial, anti-inflammatory, and anticancer activities.
Methodological Innovations
Research on pyrazole derivatives often involves methodological innovations, such as the development of new synthetic pathways, the use of ultrasound irradiation for synthesis, and the exploration of green chemistry principles. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the efficiency and regioselectivity of modern synthetic methods (Machado et al., 2011).
Environmental and Corrosion Studies
Moreover, pyrazole derivatives are studied for their inhibitive effects on the corrosion of metals in aggressive environments, indicating their potential applications in industrial maintenance and protection (Tebbji et al., 2005).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The methoxymethyl group in the compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets of target proteins.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance its bioavailability by increasing its lipophilicity .
Result of Action
Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets .
Action Environment
The action, efficacy, and stability of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that similar compounds are often subjects of ongoing research in various fields . This includes the development of new synthesis methods, exploration of novel applications, and investigation of their biological activity .
Properties
IUPAC Name |
ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(11)7-4-6(5-12-2)9-10-7/h4H,3,5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGYLPMVBRFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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